molecular formula C18H19N5O4S B12149566 N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide

Cat. No.: B12149566
M. Wt: 401.4 g/mol
InChI Key: BRSULRJURUMZSF-UHFFFAOYSA-N
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Description

This compound (IUPAC name: N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4, a 2-furyl moiety at position 5, and a sulfanyl-acetamide chain at position 2.

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O4S/c1-11(24)19-12-6-7-14(26-3)13(9-12)20-16(25)10-28-18-22-21-17(23(18)2)15-5-4-8-27-15/h4-9H,10H2,1-3H3,(H,19,24)(H,20,25)

InChI Key

BRSULRJURUMZSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Chemical Reactions Analysis

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic uses. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₁₇H₁₇N₅O₃S
  • Molecular weight : 371.415 g/mol
  • Monoisotopic mass: 371.105210 Da
  • ChemSpider ID : 2401465

The 2-furyl group introduces π-π stacking capabilities, while the methoxyphenyl-acetamide moiety enhances lipophilicity, influencing pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Structurally analogous compounds differ in substituents on the triazole ring, acetamide side chains, or aromatic groups. Below is a comparative analysis:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Activity/Notes
Target Compound 4-methyl, 5-(2-furyl), 3-(sulfanyl-acetamide), 5-acetylamino-2-methoxyphenyl C₁₇H₁₇N₅O₃S 371.41 Not reported Anti-exudative potential (predicted)
N-(4-Acetamidophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-(2-furyl), 3-(sulfanyl-acetamide), 4-acetamidophenyl C₁₇H₁₇N₅O₃S 371.41 Not reported Structural isomer; differs in acetamide phenyl substitution
2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide 4-ethyl, 5-(2-furyl), 3-(sulfanyl-acetamide), 5-fluoro-2-methylphenyl C₁₈H₁₈FN₅O₂S 403.43 Not reported Enhanced lipophilicity due to ethyl and fluorine substituents
N-(5-Chloro-2-methylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-amino, 5-(3-methylphenyl), 3-(sulfanyl-acetamide), 5-chloro-2-methylphenyl C₁₉H₁₉ClN₆OS 422.91 Not reported Chlorine substituent may improve target binding affinity
2-{[5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide Thiazolo-triazole hybrid, 4-chlorophenyl, 2-furylmethyl C₁₈H₁₃ClN₆O₂S₂ 480.97 Not reported Hybrid scaffold with thiazole; potential kinase inhibition

Melting Points and Solubility:

  • Triazole-acetamides with methyl/ethyl substituents (e.g., 4-methyl in the target compound) typically melt between 130–170°C , as seen in analogues like 5e (132–134°C) and 5f (158–160°C) .
  • Phenyl-substituted triazoles (e.g., 5-phenyl in N-(4-acetamidophenyl)-2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) show reduced solubility in polar solvents due to increased aromaticity .

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide is a complex organic compound with potential biological activities. Characterized by its diverse functional groups, it has garnered interest in medicinal chemistry for its possible applications in treating various diseases. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O5S, with a molecular weight of 467.5 g/mol. The compound features multiple functional groups, including:

  • Acetylamino group : Contributes to its reactivity and potential interactions with biological targets.
  • Methoxyphenyl moiety : Enhances lipophilicity and may influence pharmacokinetics.
  • Triazole-thioether structure : Implicated in biological activity due to its ability to interact with various enzymes and receptors.

Antimicrobial Properties

Research indicates that compounds containing the triazole and thiadiazole moieties exhibit significant antimicrobial activities. For example, derivatives of 1,3,4-thiadiazole have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) . The presence of the triazole ring in this compound suggests similar antimicrobial potential.

Anticancer Activity

The compound's structural features may also confer anticancer properties. In vitro studies on similar triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including leukemia cells . The specific mechanisms are still under investigation; however, the ability to disrupt cell proliferation pathways is a common theme among these compounds.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in critical biochemical pathways. These interactions could lead to modulation of enzyme activity or inhibition of receptor signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
1-Acetyl-5-(furan-2-yl)-4-methyl(1,2,4-triazol-3-yl)thioacetamideC18H19N5O4SLacks methoxy group; simpler structure
5-Methyl(1,2,4-triazol-3-yl)thioacetic acidC9H10N4O2SContains carboxylic acid instead of acetamide; different biological activity
4-Amino-5-(furan-2-yl)(1,2,3-triazole)C10H8N4ODifferent triazole type; potential different interactions

The unique combination of functional groups in this compound allows for diverse interactions within biological systems that may not be present in related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antibacterial Activity : A study demonstrated that derivatives with a similar triazole structure exhibited significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
  • Cytotoxicity in Cancer Cells : Another investigation found that certain triazole derivatives showed cytotoxic effects on leukemia cell lines (K562), indicating potential for further development as anticancer agents .
  • Synergistic Effects : Research suggests that combining compounds with different mechanisms can enhance overall efficacy while reducing toxicity. The covalent bonding of biologically active compounds could lead to synergistic effects .

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